molecular formula C11H8N2O2 B1328595 Methyl 3-cyano-1H-indole-4-carboxylate CAS No. 939793-19-8

Methyl 3-cyano-1H-indole-4-carboxylate

Cat. No.: B1328595
CAS No.: 939793-19-8
M. Wt: 200.19 g/mol
InChI Key: NMPYJMZQCATEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyano-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

Research has demonstrated the synthesis of novel 3,4-fused tryptophan analogues, including derivatives of methyl 3-cyano-1H-indole-4-carboxylate, for use in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Fluorescence Studies in Synthesized Derivatives

This compound derivatives have been synthesized for fluorescence studies. These compounds exhibit solvent-sensitive emission and are considered as potential candidates for fluorescent probes (Queiroz et al., 2007).

Use as Biological Probes

The compound has applications in biological probing. For instance, derivatives like methyl indole-4-carboxylate have been studied for their potential as site-specific biological probes, particularly in fluorescence spectroscopy (Huang et al., 2018).

Anti-Cancer Activity

Studies have explored methyl indole-3-carboxylate derivatives for their anti-cancer activity, highlighting the potential of these compounds in developing antitumor agents (Niemyjska et al., 2012).

Catalytic Amination

Methyl 1H-indole-3-carboxylate derivatives have been synthesized via catalytic amination, showing the versatility of these compounds in chemical synthesis (Melkonyan et al., 2008).

Functionalization of δ-Carboline Derivatives

Research indicates the potential of transforming 3-cyano-1-p-nitrophenyl-δ-carbolin-2-one into various δ-carboline derivatives, demonstrating the diverse applications of this compound in synthesizing complex molecules (Ryabova et al., 2001).

Synthesis of 5H-Pyrimido[5,4-b]Indole Derivatives

Methyl 3-amino-1H-indole-2-carboxylates have been used in the formation of 5H-pyrimido[5,4-b]indole derivatives, a process important in medicinal chemistry (Shestakov et al., 2009).

Safety and Hazards

The safety data sheet for “Methyl 3-cyano-1H-indole-4-carboxylate” indicates that it should be stored in a refrigerator . More detailed safety and hazard information may be available on the MSDS .

Future Directions

While specific future directions for “Methyl 3-cyano-1H-indole-4-carboxylate” are not available, indole derivatives are a topic of ongoing research due to their potential biological activities .

Properties

IUPAC Name

methyl 3-cyano-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)8-3-2-4-9-10(8)7(5-12)6-13-9/h2-4,6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYJMZQCATEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650132
Record name Methyl 3-cyano-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939793-19-8
Record name Methyl 3-cyano-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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